molecular formula C5H3ClN4 B11917867 3-Chloro-1H-pyrazolo[3,4-d]pyrimidine

3-Chloro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11917867
M. Wt: 154.56 g/mol
InChI Key: ZNOXPYALDZGQSW-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with a chlorine atom attached at the third position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1H-pyrazole with a suitable formylating agent, followed by cyclization with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions . Another approach includes the use of hydrazine hydrate in ethanol to treat formimidate derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substituted Pyrazolopyrimidines: Resulting from nucleophilic substitution reactions.

    Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction conditions applied.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3-Chloro-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its reactivity and biological activity. Its ability to inhibit CDK2 selectively makes it a valuable compound in cancer research and drug development .

Properties

Molecular Formula

C5H3ClN4

Molecular Weight

154.56 g/mol

IUPAC Name

3-chloro-2H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C5H3ClN4/c6-4-3-1-7-2-8-5(3)10-9-4/h1-2H,(H,7,8,9,10)

InChI Key

ZNOXPYALDZGQSW-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NC2=NNC(=C21)Cl

Origin of Product

United States

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